Titanium(4+) acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

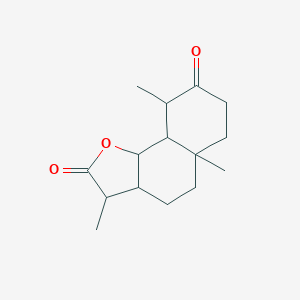

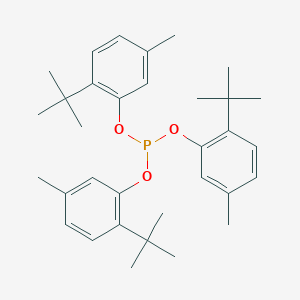

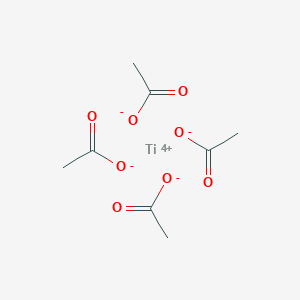

Titanium(4+) acetate, also known as titanium tetraacetate, is a hypothetical coordination complex with the formula Ti(C2H3O2)4 . It is discussed in archaic literature, well before the advent of X-ray crystallography and an appreciation of the structural trends in metal carboxylate complexes .

Molecular Structure Analysis

The molecular formula of this compound is C8H12O8Ti . The average mass is 284.043 Da and the monoisotopic mass is 284.001160 Da .Chemical Reactions Analysis

This compound is used in the production of bismuth titanate ferroelectric thin films . The acetate derived solutions were created by blending acetic acid and bismuth acetate together and adding this compound .Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.04300 . The exact physical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen

Titanium dioxide (TiO2) is extensively investigated due to its applications in various areas like photocatalysis, solar cells, and lithium ion batteries. Its physicochemical properties enable various functions in the scope of energy, environment, and health (Liu et al., 2014).

In the dental field, titanium dioxide has been utilized in coatings to prevent toxic reactions from dental implant corrosion. A double layer coating system using medronic acid and teriparatide acetate has shown potential in controlling TiO2 toxicity and promoting bone growth (Goo, 2021).

Anodizing titanium surfaces in electrolytes containing calcium acetate improves the tribocorrosion behaviour of titanium, making it more suitable for dental implants (Alves et al., 2013).

Titanium dioxide has been used in plasma-electrolytic formation to create oxide structures on titanium, with manganese acetate in the electrolyte contributing to the formation of layers containing Mn2O3, Mn3O4, and TiO2-rutile, enhancing catalytic activity (Rudnev et al., 2005).

Titanium oxide (TiO2) nanoparticles, with properties like photoactivity and the ability to produce reactive oxygen species, have applications in medical therapies, including photodynamic therapy for cancer and antimicrobial treatments (Ziental et al., 2020).

The synthesis of anatase TiO2 nanoparticles through a modified sol-gel route from titanium isopropoxide modified with acetic acid offers controlled hydrolysis and condensation reactions, facilitating applications in areas such as photocatalysis (Parra et al., 2008).

Safety and Hazards

Zukünftige Richtungen

Titanium-based materials, including Titanium(4+) acetate, have promise in photocatalysis and optoelectronics . Researchers are developing critical new insights about titanium, including recipes for making better titanium alloys as well as a cryo-forged technique for making industrial-grade titanium . These advances could ultimately lead to more cost-efficient and sustainable manufacturing .

Eigenschaften

CAS-Nummer |

13057-42-6 |

|---|---|

Molekularformel |

C2H4O2Ti |

Molekulargewicht |

107.92 g/mol |

IUPAC-Name |

acetic acid;titanium |

InChI |

InChI=1S/C2H4O2.Ti/c1-2(3)4;/h1H3,(H,3,4); |

InChI-Schlüssel |

XRWIKYCAKUSCOB-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Ti+4] |

Kanonische SMILES |

CC(=O)O.[Ti] |

| 13057-42-6 | |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)